Blepharocalyxin D
Description
Structural Reassessment and Confirmation through Synthetic Correlation
Further research, including the total synthesis of (-)-Blepharocalyxin D and its analogues, has provided a more definitive confirmation of its structure. Synthetic efforts have played a pivotal role in verifying the initially proposed structure and have allowed for a deeper understanding of its chemical properties. researchgate.netresearchgate.net These synthetic strategies often involve innovative, atom-economical, acid-mediated coupling reactions that can create multiple rings and stereocenters in a single step. researchgate.net Such approaches have not only confirmed the structure of Blepharocalyxin D but have also opened avenues for the creation of various analogues for further biological evaluation. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H40O6 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
4-[2-[(2S,4S,4aS,5S,7S,8aR)-5-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-7-[2-(4-hydroxyphenyl)ethyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-2-yl]ethyl]phenol |
InChI |
InChI=1S/C38H40O6/c39-30-13-2-25(3-14-30)1-10-29-23-34(21-8-26-4-15-31(40)16-5-26)43-36-24-35(22-9-27-6-17-32(41)18-7-27)44-38(37(29)36)28-11-19-33(42)20-12-28/h1-7,10-20,29,34-42H,8-9,21-24H2/b10-1+/t29-,34+,35+,36-,37+,38-/m1/s1 |
InChI Key |
NEVDYTIAHUSATO-LEGNDWSYSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H]2C[C@@H](O[C@@H]([C@H]2[C@@H]1/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O |
Canonical SMILES |
C1C(OC2CC(OC(C2C1C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O |
Synonyms |
blepharocalyxin D |
Origin of Product |
United States |
Stereochemical Aspects of the Bicyclic Core Structure
Analysis of the trans-2,8-Dioxabicyclo[4.4.0]decane Scaffold
This compound is built upon a trans-2,8-dioxabicyclo[4.4.0]decane scaffold. sci-hub.st This bicyclic framework is a recurring motif in a number of natural products and is of significant interest to synthetic chemists. nih.govnih.gov The trans fusion of the two rings in the decane (B31447) system imparts a specific and rigid conformation to the molecule. The development of synthetic methods to construct this scaffold with high stereoselectivity is a key area of research, often employing reactions of γ,δ-unsaturated alcohols with aldehydes. nih.gov
Synthetic Methodologies and Chemical Derivatization of Blepharocalyxin D
Total Synthesis Approaches to (−)-Blepharocalyxin D
The unique structure of Blepharocalyxin D, characterized by a rare trans-2,8-dioxabicyclo[4.4.0]decane core with four equatorial p-hydroxyphenyl-containing side chains, has presented a significant challenge and opportunity for synthetic chemists. acs.orgacs.orgacs.org Efforts to construct this complex architecture have led to the development of innovative synthetic methodologies, primarily centered around the formation of its bicyclic ether framework. These strategies have evolved from sequential, multi-step ring closures to highly efficient one-pot cascade reactions.
Early Pioneering Synthetic Routes
The first total synthesis of (−)-Blepharocalyxin D was reported by Eun Lee and coworkers. acs.orgorganic-chemistry.org This initial approach was notable for its modular strategy, constructing the two distinct oxane rings of the bicyclic core in a sequential manner. acs.orgacs.org The retrosynthetic analysis identified a key oxane derivative as a pivotal intermediate, which could be assembled from a homoallylic alcohol and an aldehyde via a Prins cyclization. acs.org This pioneering route established the feasibility of synthesizing the complex diarylheptanoid and laid the groundwork for subsequent, more convergent approaches by successfully applying two different types of Prins cyclization reactions to build the core structure. acs.orgacs.org
Prins Cyclization Strategies for Bicyclic Skeleton Construction
The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl group, has been a cornerstone in the synthesis of the tetrahydropyran (B127337) rings found in this compound. acs.orgunist.ac.krnih.gov Both of the major synthetic campaigns toward this natural product have relied heavily on this reaction, albeit through different strategic applications, to assemble the 2,8-dioxabicyclo[4.4.0]decane skeleton. acs.orgsci-hub.st
The initial total synthesis by Lee's group employed two separate and distinct Prins cyclization reactions to build the bicyclic system. acs.orgacs.orgacs.org
The first oxane ring was constructed via an intermolecular Prins cyclization between a chiral homoallylic alcohol and p-anisaldehyde. acs.org This reaction, promoted by triethylsilyl triflate, stereoselectively produced the required 2,6-disubstituted tetrahydropyran intermediate. acs.org
After several functional group manipulations, the second ring was closed using a different, intramolecular Prins cyclization strategy, which ultimately formed the complete bicyclic core of this compound. acs.org
This sequential application of two Prins reactions, while successful, highlighted the complexities of a stepwise approach to the bicyclic framework.
A key and challenging step in Lee's pioneering synthesis involved a Prins-pinacol rearrangement to form the second oxane ring. acs.orgorganic-chemistry.org This reaction proceeded smoothly in the presence of boron trifluoride etherate. acs.org However, it yielded a surprising and initially undesirable stereochemical outcome. The reaction showed a high kinetic preference for the formation of an aldehyde at the C-5 position in an axial configuration (83% yield), with only a minor amount of the desired equatorial aldehyde (2% yield). acs.orgorganic-chemistry.org This result was unexpected, as related Prins-pinacol sequences were known to favor equatorial products. acs.org To overcome this stereochemical hurdle, the unwanted axial aldehyde had to be epimerized to the thermodynamically more stable equatorial isomer before proceeding with the final steps of the synthesis. acs.orgorganic-chemistry.org
| Synthetic Route | Reaction Type | Key Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Lee et al. | Intermolecular Prins Cyclization (Ring 1) | Triethylsilyl triflate, Trimethylsilyl acetate | Stereoselective formation of the first oxane ring. | acs.org |
| Lee et al. | Intramolecular Prins-Pinacol Rearrangement (Ring 2) | Boron trifluoride etherate (BF₃·OEt₂) | Formation of the second ring with a kinetically favored, but undesired, axial aldehyde at C-5. | acs.orgorganic-chemistry.org |
| Willis et al. | Acid-Mediated Cascade (Both Rings) | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | One-pot formation of a trans-fused bicyclic lactone with four equatorial stereocenters. | acs.orgacs.org |
Double Prins Cyclizations
One-Pot Multicomponent Cascade Processes for Stereocontrol
The synthesis developed by the Willis group provides a premier example of a one-pot multicomponent cascade process designed for high stereocontrol. acs.orgacs.org Their strategy was explicitly designed to overcome the challenges of the earlier route, namely the sequential ring formation and the difficult stereocontrol at the C-5 position. acs.org By reacting a γ,δ-unsaturated dienol possessing diastereotopic styrenyl groups with methyl 3,3-dimethoxypropanoate, they were able to generate the entire trans-2,8-dioxabicyclo[4.4.0]decane framework in a single, highly diastereoselective transformation. acs.orgnih.gov
This cascade process is initiated by acid and is proposed to proceed through a chair-like transition state that positions the bulky side chains in pseudo-equatorial orientations, thus directing the formation of the thermodynamically favored product with all four side chains in equatorial positions. nih.gov The reaction directly yields a bicyclic lactone intermediate, which is then converted in a few steps to (−)-Blepharocalyxin D. acs.org This approach stands out for its atom economy and efficiency, creating two rings and four stereocenters in one pot. acs.orglookchem.com
| Feature | Lee Synthesis | Willis Synthesis |
|---|---|---|
| Ring Formation | Sequential (Two separate steps) | Concurrent (One-pot cascade) |
| Key Reaction | Double Prins Cyclization / Prins-Pinacol | Acid-Mediated Multicomponent Cascade |
| Stereocontrol at C-5 | Problematic; required epimerization of an axial aldehyde. | Excellent; directly forms the equatorial configuration. |
| Overall Efficiency | Longer, more steps. | Highly convergent and efficient. |
Enantioselective Total Synthesis Strategies
Synthesis of this compound Analogues and Derivatives
The limited availability of this compound from its natural source (5 mg from 10 kg of seeds) has hampered extensive structure-activity relationship (SAR) studies. lookchem.com This scarcity has driven the development of synthetic routes not only to the natural product itself but also to a wide array of analogues and derivatives.
A primary principle guiding the design of this compound analogues is the exploration of SAR to identify the key structural features responsible for its biological activity. One sophisticated approach is "Diverted Total Synthesis" (DTS), where advanced intermediates from a total synthesis route are "diverted" to create a family of related but distinct molecules. rsc.orgresearchgate.net This allows for systematic modifications of the core structure, side chains, and aromatic substituents. rsc.org The design of these analogues is often inspired by other naturally occurring diarylheptanoids or by the desire to simplify the complex structure to a more synthetically accessible core, a strategy known as function-oriented synthesis. rsc.org By creating a library of analogues, researchers can probe the importance of the dimeric structure, the stereochemistry of the core, and the nature of the aromatic groups.
The central trans-2,8-dioxabicyclo[4.4.0]decane core is a primary target for chemical modification. sci-hub.stnih.gov Synthetic strategies have been developed to introduce functionality directly onto this scaffold. For example, halogenated analogues, such as those containing a chlorophenyl or a convertible bromide group, have been synthesized. sci-hub.st These halogenated intermediates serve as versatile platforms for further derivatization, enabling the introduction of a wide variety of functional groups through cross-coupling reactions. sci-hub.st A bioinspired strategy has also been developed for the direct, one-pot conversion of unsaturated diarylheptanoid precursors into dimeric products assembled on the trans-fused bicyclic framework, demonstrating an efficient method for generating complex core structures. lookchem.com
The introduction of varied side chains and aromatic substituents is critical for probing the SAR of this compound. Synthetic routes have been designed to accommodate such diversity. For example, different aryl groups have been incorporated by using various Grignard reagents in the initial steps of the synthesis to generate a range of γ,δ-unsaturated alcohol precursors. sci-hub.st This allows for the synthesis of analogues with different substitution patterns on the phenyl rings, such as methoxy (B1213986) or chloro groups. sci-hub.st In a broader context of natural product analogue synthesis, other methods like Sonogashira coupling or click chemistry on alkyne-functionalized intermediates are used to attach a wide variety of side chains, a strategy applicable to advanced this compound intermediates. rsc.org
This compound is itself a dimeric diarylheptanoid, composed of two diarylheptanoid units. nih.gov Its structure, along with related natural products like blepharocalyxins C and E, provides a blueprint for the synthesis of other dimeric analogues. nih.gov A key synthetic advancement is the development of an atom-economical, acid-mediated cascade reaction that directly couples two molecules of an unsaturated 3,5-dihydroxy-diarylheptanoid. lookchem.com This process efficiently generates the dimeric bicyclic framework in a single pot, mimicking a plausible biosynthetic pathway and providing rapid access to novel dimeric structures. lookchem.com This strategy allows for the creation of symmetrical dimers and could be adapted to produce hybrid or unsymmetrical diarylheptanoids by coupling two different precursor molecules.
Table of Research Findings on this compound Synthesis
| Focus Area | Key Strategy / Method | Outcome / Significance | References |
| Enantioselective Synthesis | Prins Cyclization | Stereoselective formation of the core tetrahydropyran rings. | acs.orgnih.govbeilstein-journals.org |
| Enantioselective Synthesis | Acid-mediated Cascade | One-pot formation of the bicyclic lactone core with four stereocenters. | nih.govresearchgate.net |
| Stereocontrol | Reaction of γ,δ-unsaturated alcohols with aldehydes | Creates trans-fused bicyclic core with equatorial substituents. | sci-hub.stnih.gov |
| Analogue Design | Diverted Total Synthesis (DTS) | Use of advanced intermediates to create a library of related compounds for SAR studies. | rsc.orgresearchgate.net |
| Core Functionalization | Synthesis of halogenated intermediates | Provides a versatile platform for introducing diverse functional groups. | sci-hub.st |
| Dimer Generation | Bioinspired Acid-mediated Coupling | Direct, one-pot synthesis of dimeric diarylheptanoid scaffolds. | lookchem.com |
Solid-Phase Synthetic Methodologies for Related Scaffolds
The synthesis of complex natural products and their analogues has been significantly advanced by the adoption of solid-phase organic synthesis (SPOS). scielo.br Originally developed by R. Bruce Merrifield for peptide synthesis, for which he was awarded the Nobel Prize, this technique has expanded into a vital tool for constructing a wide array of complex organic molecules, including natural product scaffolds. acs.orgcombichemistry.com The core principle of SPOS involves anchoring a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical reactions. nobelprize.org This approach offers substantial advantages, including the use of excess reagents to drive reactions to completion and a simplified purification process, where unreacted reagents and byproducts are simply washed away by filtration. scielo.brnobelprize.org
While the total synthesis of this compound itself has been accomplished through solution-phase methods, the development of solid-phase methodologies for its core tetrahydropyran scaffold is crucial for generating libraries of related compounds for biological screening. organic-chemistry.orgnih.gov The tetrahydropyran ring system is a privileged scaffold found in numerous biologically active natural products. acs.org
A notable advancement in this area is the development of a solid-phase tandem ene-reaction/intramolecular Sakurai cyclization sequence to produce highly substituted tetrahydropyran derivatives. acs.org This strategy provides rapid access to the tetrahydropyran core with excellent control over stereochemistry. acs.org
The synthesis begins with an aldehyde immobilized on a solid support. This polymer-bound aldehyde is then subjected to a tandem reaction sequence. The first step is an ene-reaction with an allylsilane and a second, solution-phase aldehyde. This is followed by an intramolecular Sakurai cyclization, which forms the tetrahydropyran ring. A key finding was that this was the first reported carbonyl-ene reaction to be successfully performed on a solid support. acs.org
The execution of this sequence on a solid support is advantageous as it allows for the easy removal of excess allylsilane. acs.org The methodology successfully yields highly substituted tetrahydropyran derivatives in two steps, controlling the relative stereochemistry of three new stereocenters. The final compounds are obtained in high purity after being cleaved from the resin. acs.org
Research has demonstrated that this solid-phase approach can be used to generate a library of tetrahydropyran derivatives by varying the aldehyde component introduced in the solution phase. acs.org This highlights the utility of the method for creating structural diversity around the core scaffold related to this compound.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | Substituted Tetrahydropyran 1 | 75 |
| 2 | 4-Nitrobenzaldehyde | Substituted Tetrahydropyran 2 | 80 |
| 3 | 2-Naphthaldehyde | Substituted Tetrahydropyran 3 | 70 |
| 4 | Isovaleraldehyde | Substituted Tetrahydropyran 4 | 65 |
| 5 | Cinnamaldehyde | Substituted Tetrahydropyran 5 | 72 |
This table represents illustrative data based on the described solid-phase synthesis of tetrahydropyran scaffolds, demonstrating the variability of the aldehyde component.
Furthermore, the study showed that asymmetric induction is feasible on the solid phase, enabling the synthesis of enantiomerically pure tetrahydropyrans containing four stereocenters. acs.org This solid-phase strategy represents a powerful tool for exploring the chemical space around the this compound scaffold, facilitating the synthesis of novel analogues for further investigation.
Preclinical Biological Activities of Blepharocalyxin D and Its Analogues
In Vitro Antiproliferative and Cytotoxic Activities
Studies have demonstrated that Blepharocalyxin D and its analogues, derived from the ethanol (B145695) extract of Alpinia blepharocalyx seeds, exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines in a concentration-dependent manner. researchgate.netjst.go.jp
This compound has shown notable antiproliferative activity against the highly liver-metastatic murine colon carcinoma cell line, Colon 26-L5. acs.orgrsc.org Research has consistently identified its potent effect, with an effective dose for 50% inhibition (ED₅₀) reported to be 3.61 µM. acs.orgacs.org This activity highlights the compound's potential to suppress the proliferation of these specific cancer cells. organic-chemistry.orgrsc.org The evaluation of extracts from Alpinia blepharocalyx seeds initially revealed significant antiproliferative action against Colon 26-L5 cells, which led to the isolation and focused study of its active constituents, including this compound. researchgate.netjst.go.jp
The potency of this compound is most pronounced against the murine colon 26-L5 carcinoma cell line, as evidenced by its low micromolar ED₅₀ value (3.61 µM). acs.orgrsc.orgacs.org When compared to other diarylheptanoids isolated from the same plant source, this compound stands out for its specific and strong effect on this cell line. rsc.org For instance, other related compounds such as (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane showed antiproliferative activities against Colon 26-L5 and HT-1080 cells with IC₅₀ values of 5.2 and 12.8 μM, respectively. acs.org The efficacy of these compounds is demonstrated by their ability to inhibit cancer cell proliferation in a dose-dependent manner. jst.go.jp Some related calyxin compounds have even shown more potent activity than the clinically used anticancer drug 5-fluorouracil (B62378) against HT-1080 fibrosarcoma cells, underscoring the potential of this class of compounds. jst.go.jp
| Compound | Colon 26-L5 (Murine Colon Carcinoma) | HT-1080 (Human Fibrosarcoma) | Reference |
|---|---|---|---|
| This compound | 3.61 | - | rsc.orgacs.org |
| Blepharocalyxin E | - | 9.02 | rsc.orgacs.org |
| (3S)-methoxy-1,7-bis(4-hydroxyphenyl)-6E-hepten-5-one | 5.2 | 10.1 | acs.org |
| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | 12.8 | - | acs.org |
| Epicalyxin F | 0.89 | - | jst.go.jp |
| Calyxin B | - | 0.69 | jst.go.jp |
| Isomer | Murine Colon 26-L5 Carcinoma | Human HT-1080 Fibrosarcoma | Reference |
|---|---|---|---|
| Blepharocalyxin C | - | - | rsc.org |
| This compound | 3.6 | - | rsc.org |
| Blepharocalyxin E | - | 9.02 | rsc.org |
Assessment of Potency and Efficacy in Cancer Cell Models
Exploration of Other Preclinical Bioactivities
Beyond its anticancer properties, preliminary computational research has suggested other potential bioactivities for analogues of this compound.
Computational, or in silico, methods are increasingly used to screen natural compounds for potential antiviral properties. nih.govuasbangalore.edu.in In one such study, an analogue of this compound, Blepharocalyxin C, was identified as a potential inhibitor of the Rift Valley fever virus (RVFV). researchgate.net This integrated docking-based virtual screening of over 6,000 phytochemicals with known antiviral activities targeted three critical RVFV proteins: glycoprotein (B1211001) N (GN), glycoprotein C (GC), and the nucleocapsid (N) protein. researchgate.net Blepharocalyxin C was among the top five compounds that showed optimal binding against all three viral proteins. researchgate.net Further analysis through molecular dynamics simulations confirmed the stability of the protein-ligand complexes, suggesting that Blepharocalyxin C may act as a potential pan-inhibitor of RVFV replication. researchgate.net These computational findings highlight a potential avenue for future experimental research into the antiviral capabilities of this compound and its analogues. researchgate.net
Anti-inflammatory Properties of Related Diarylheptanoids
Diarylheptanoids, a class of plant secondary metabolites to which this compound belongs, have demonstrated significant anti-inflammatory properties through various mechanisms. nih.gov Research into related diarylheptanoids isolated from plants of the Alpinia genus, particularly Alpinia blepharocalyx, has revealed their potential to modulate key inflammatory pathways. iwnirz.pldovepress.com These compounds often exert their effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and by downregulating pro-inflammatory cytokines. dovepress.com
Studies have shown that diarylheptanoids can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. nih.gov For instance, oregonin (B3271705) and hirsutanonol, isolated from the bark of A. hirsuta, exhibited potent anti-inflammatory activity by inhibiting COX-2 expression. nih.gov Similarly, other diarylheptanoids have been found to inhibit the release of β-hexosaminidase, another marker of inflammation. nih.gov
Compounds isolated from Alpinia blepharocalyx have shown direct inhibitory effects on inflammatory markers. Blepharocalyxins A and B, for example, exhibit inhibitory effects on NO production in endotoxin-activated murine macrophages. nih.gov Further investigation into the rhizomes of A. blepharocalyx identified compounds like bisdemethoxycurcumin (B1667434) and demethoxycurcumin, which displayed moderate inhibitory activity against NO production in LPS-stimulated RAW 264.7 macrophages, with IC50 values ranging from 7.66 to 14.06 μM. iwnirz.pl The general mechanism for many diarylheptanoids involves the downregulation of gene expression for pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). dovepress.comrsc.org
| Compound | Source | Observed Anti-inflammatory Effect | Reference |
|---|---|---|---|
| Blepharocalyxin A & B | Alpinia blepharocalyx | Inhibited nitric oxide (NO) production in endotoxin-activated murine macrophages. | nih.gov |
| Bisdemethoxycurcumin | Alpinia blepharocalyx | Showed moderate inhibitory activity on NO production in LPS-stimulated RAW 264.7 macrophages (IC50 = 7.66–14.06 μM). | iwnirz.pl |
| Demethoxycurcumin | Alpinia blepharocalyx | Demonstrated moderate inhibitory activity on NO production in LPS-stimulated RAW 264.7 macrophages (IC50 = 7.66–14.06 μM). | iwnirz.pl |
| Oregonin | Alnus hirsuta | Inhibited cyclooxygenase-2 (COX-2) expression. | nih.gov |
| Hirsutenone | Alnus japonica | Suppressed early T-cell activation and inhibited the degranulation of mast cells. | nih.gov |
| General Diarylheptanoids | Alpinia Species | Down-regulated gene expression of IL-1β, IL-6, and TNF-α in LPS-treated cells. | rsc.org |
Other Modulatory Effects on Cellular Processes
Beyond anti-inflammatory actions, this compound and its analogues have been found to modulate other crucial cellular processes, most notably cell proliferation and cytotoxicity, establishing them as compounds of interest in cancer research. researchgate.netresearchgate.net The antiproliferative activity of these compounds has been documented against several cancer cell lines. researchgate.net
Specifically, Blepharocalyxins D and E, isolated from the ethanol extract of Alpinia blepharocalyx seeds, demonstrated significant antiproliferative activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells. researchgate.net The potent nature of this activity is highlighted by their low ED50 values. researchgate.net For this compound, the ED50 value against murine colon 26-L5 carcinoma cells was 3.61 μM, while for Blepharocalyxin E, the ED50 against human HT-1080 fibrosarcoma cells was 9.02 μM. nih.govresearchgate.net Some diarylheptanoids from A. blepharocalyx possess a unique structure where a chalcone (B49325) or flavanone (B1672756) moiety is attached to the diarylheptanoid skeleton, which appears to contribute to a pronounced antiproliferative effect. researchgate.net
In addition to anticancer effects, other diarylheptanoids from A. blepharocalyx have shown different cellular modulatory activities. One compound, 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, was reported to have antiplatelet activity. nih.gov Furthermore, computational studies have suggested other potential roles for related compounds. nih.gov A modeling study identified Blepharocalyxin C, a structurally related analogue, as a potential pan-inhibitor of the Rift Valley fever virus (RVFV) by targeting its key proteins, suggesting a possible role in modulating cellular pathways related to viral replication. nih.gov
| Compound | Cellular Process | Cell Line/Target | Finding/Activity (ED50/IC50) | Reference |
|---|---|---|---|---|
| This compound | Antiproliferative | Murine colon 26-L5 carcinoma | ED50: 3.61 μM | nih.govresearchgate.net |
| Blepharocalyxin E | Antiproliferative | Human HT-1080 fibrosarcoma | ED50: 9.02 μM | nih.govresearchgate.net |
| Epicalyxin F | Antiproliferative | Murine 26-L5 carcinoma & Human HT-1080 fibrosarcoma | Potent activity reported. | researchgate.net |
| 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | Antiplatelet Activity | Not specified | Activity observed. | nih.gov |
| Blepharocalyxin C | Antiviral (Computational) | Rift Valley fever virus (RVFV) proteins (GN, GC, N) | Potential pan-inhibitor with optimal binding. | nih.gov |
Mechanistic Investigations into Blepharocalyxin D S Biological Actions
Cellular and Molecular Mechanisms of Antiproliferative Activity
The antiproliferative properties of Blepharocalyxin D and its analogues are attributed to a multi-faceted interaction with cancer cells. These compounds engage with various cellular processes, leading to a cessation of growth and the initiation of cell death programs. The primary mechanisms identified include the modulation of the cell cycle, induction of apoptosis, interference with key signaling pathways, and inhibition of essential cellular enzymes.
Cell Cycle Modulation and Arrest Analysis
The cell cycle is a tightly regulated process that governs cell replication. d-nb.info Disruption of this cycle is a key strategy for many anticancer agents. nih.gov Studies on compounds structurally related to this compound have shown a significant capacity to interfere with cell cycle progression in cancer cells.
G2/M Phase Arrest: Extracts containing analogues of this compound have been observed to induce cell cycle arrest at the G2/M phase in colorectal cancer cell lines. researchgate.net This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism often involves the downregulation of key regulatory proteins such as cyclin A2 and cyclin B1. nih.gov
S Phase Blockade: In other cancer cell lines, such as human lung adenocarcinoma, related natural compounds have been shown to cause a blockade at the S checkpoint of the cell cycle. researchgate.net This suggests that these compounds may interfere with DNA synthesis, a critical step for cell proliferation.
Role of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle, capable of inducing arrest in response to cellular stress or DNA damage. haematologica.org While direct studies on this compound are pending, many natural compounds exert their cell cycle-modulating effects through the p53 pathway. nih.gov
Table 1: Effects of this compound Analogues on Cell Cycle Progression
| Compound/Extract | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Asystasia gangetica extract (containing Blepharocalyxin analogues) | HCT-116 (Colorectal Cancer) | Arrest at G2/M phase, increase in sub-G0/G1 cells | researchgate.net |
| Helichrysetin | A549 (Lung Adenocarcinoma) | Cell cycle blockade at the S checkpoint | researchgate.net |
| Bleomycin (Glycopeptide anti-tumor agent) | HeLa (Cervical Cancer) | Cell cycle arrest at G2/M phase | nih.gov |
Induction of Programmed Cell Death Pathways (Apoptosis)
Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. bio-rad-antibodies.com A hallmark of cancer is the evasion of apoptosis. Many therapeutic agents aim to reactivate this process in cancer cells. frontiersin.org this compound and its related compounds have shown the ability to induce apoptosis through various mechanisms.
Mitochondrial-Dependent Pathway: A common route for apoptosis induction involves the mitochondria. frontiersin.org Studies on related phytochemicals show they can increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. frontiersin.org This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-3 and -7) that execute cell death. frontiersin.org
Nuclear and Morphological Changes: The induction of apoptosis by compounds similar to this compound is accompanied by distinct morphological changes. These include chromatin condensation, nuclear fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface, which are early markers of apoptosis. researchgate.net
Caspase-Independent Apoptosis: Some cellular death processes can occur without the involvement of caspases. Apoptosis-Inducing Factor (AIF) is a protein that can translocate from the mitochondria to the nucleus to cause DNA fragmentation and chromatin condensation directly. wikipedia.org
Table 2: Apoptotic Effects of this compound-related Compounds
| Compound | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Helichrysetin | A549 (Lung Adenocarcinoma) | Chromatin condensation, nuclear fragmentation, collapse of mitochondrial membrane potential, externalization of phosphatidylserine | researchgate.net |
| Nimbolide | Pancreatic Cancer Cells | Increased ROS, Bax, Cleaved Caspase-3; Decreased Bcl-2 | frontiersin.org |
| Brucein D | Pancreatic Cancer Cells | Activation of mitochondrial-dependent pathway, modulation of PI3K/AKT and MAPK signaling | frontiersin.org |
Perturbation of Key Cellular Signaling Pathways
Cellular signaling pathways are complex networks that control fundamental cellular activities such as proliferation, survival, and death. researchgate.netresearchgate.net The antiproliferative activity of this compound is linked to its ability to disrupt these signaling cascades in cancer cells. nih.gov
MAP Kinase (MAPK) Pathways: The MAPK pathways, including ERK, JNK, and p38, are central to cell fate decisions. u-tokyo.ac.jp While ERK is often associated with proliferation, the JNK and p38 pathways are activated by stress and can lead to apoptosis. u-tokyo.ac.jp Natural compounds like Brucein D have been shown to up-regulate p38, thereby activating a MAPK-mediated apoptotic pathway. frontiersin.org
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its overactivation is common in cancer. researchgate.net Down-regulation of this pathway is a key mechanism for inducing apoptosis. frontiersin.org
NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation and cell survival. Its inhibition can render cancer cells more susceptible to apoptosis. frontiersin.org
TNIK Inhibition: In silico molecular docking studies have suggested that compounds structurally similar to this compound could act as potential inhibitors of the TRAF2- and NCK-interacting kinase (TNIK) receptor, which is implicated in colorectal cancer. researchgate.net
Inhibition or Modulation of Cellular Enzymes
Enzymes are critical for nearly all metabolic and cellular processes, and their inhibition is a key therapeutic strategy. khanacademy.orgnumberanalytics.com Diarylheptanoids, the class of compounds to which this compound belongs, have been investigated for their enzyme-inhibiting properties.
Metabolic Enzymes: Cancer cells exhibit altered metabolism, often with enhanced activity of enzymes in the glycolytic pathway, such as hexokinases. researchgate.netresearchgate.net In silico studies have explored phytochemicals, including diarylheptanoids, as potential inhibitors of hexokinase I and II to control cancer cell growth. researchgate.netresearchgate.net
Digestive Enzymes: Molecular docking studies have also evaluated this compound analogues for their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. tjdr.org This highlights the broad enzymatic inhibitory potential of this class of compounds.
Mitochondrial Respiratory Chain: Prolonged exposure of cells to certain molecules can lead to the inhibition of enzymes within the mitochondrial respiratory chain, such as complex I. nih.gov This disrupts cellular energy production and can contribute to cell death. numberanalytics.com
Effects on Nuclear Morphology and Cellular Migration
The nucleus houses the cell's genetic material, and its morphology can be an indicator of cellular health and apoptotic state. nih.gov Furthermore, the ability of cancer cells to migrate is fundamental to metastasis.
Nuclear Morphology: Treatment with compounds related to this compound, such as helichrysetin, has been shown to induce significant changes in the nuclear morphology of cancer cells. researchgate.net Observed effects include chromatin condensation and fragmentation of the nucleus, which are classic hallmarks of apoptosis. researchgate.net
Inhibition of Cell Migration: Investigations into the bioactivity of compounds isolated from Alpinia blepharocalyx, the source of this compound, have included assessments of their ability to inhibit cell migration. researchgate.net The movement of the nucleus must be coordinated with the cytoskeleton for effective cell migration, and disruption of nuclear structure can impair this process. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that explores how a molecule's chemical structure influences its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of a lead compound like this compound and testing the resulting analogues, researchers can identify the key chemical features responsible for its therapeutic effects. oncodesign-services.com
The goal of SAR studies is to optimize the properties of a molecule, enhancing its potency and selectivity while minimizing potential toxicities. oncodesign-services.comcas.org This involves designing and synthesizing a series of related compounds to pinpoint which functional groups contribute positively or negatively to the desired biological outcome. collaborativedrug.com
For this compound, SAR studies would focus on its diarylheptanoid scaffold. Key areas of investigation would likely include:
The nature and position of substituent groups on the two aromatic rings.
The length and saturation of the seven-carbon chain connecting the rings.
The presence and configuration of hydroxyl and methoxy (B1213986) groups, which are common in natural diarylheptanoids.
While comprehensive SAR studies specifically for this compound are not extensively published, research on related compounds provides valuable insights. For instance, SAR analysis of other phytochemicals has highlighted the importance of glycosylation and specific flavone (B191248) moieties for enhancing binding affinity to target enzymes. tjdr.org Furthermore, synthetic efforts to create analogues of this compound have been undertaken, providing a platform for future, detailed SAR investigations. researchgate.net
Elucidation of Key Structural Features for Bioactivity
The biological activity of diarylheptanoids like this compound is intrinsically linked to their chemical structure. Research into this class of compounds has identified several key features that are critical for their bioactivity. This compound is a dimeric compound, a characteristic that often enhances biological potency compared to monomeric counterparts. semanticscholar.org
Studies on related compounds from the Alpinia genus provide insights into the structure-activity relationship (SAR). For instance, analysis of various calyxins and blepharocalyxins has suggested that the presence of a chalcone (B49325) or flavanone (B1672756) moiety is a significant contributor to their antiproliferative effects. jst.go.jp Furthermore, specific structural elements appear to potentiate this activity:
Conjugated Double Bonds : The conjugated double bond within the chalcone moiety is thought to enhance the antiproliferative activity. jst.go.jp
Phenolic Hydroxyl Groups : The presence and position of phenolic hydroxyl groups are also considered important for the biological action of these compounds. jst.go.jp
The Diarylheptanoid Backbone : The seven-carbon chain linking two aromatic rings is the fundamental scaffold of this class of natural products, which has been associated with a wide array of biological functions. ukzn.ac.za
In a study on diarylheptanoids from Alpinia blepharocalyx seeds, compound 5 (1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one) and compound 8 ((3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane) demonstrated significant antiproliferative activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, highlighting the importance of the diarylheptanoid core. acs.org
| Compound | Cell Line | ED₅₀ (μM) |
|---|---|---|
| 1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one (5) | Murine Colon 26-L5 Carcinoma | 5.2 |
| Human HT-1080 Fibrosarcoma | 10.1 | |
| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane (8) | Murine Colon 26-L5 Carcinoma | 12.8 |
Impact of Stereochemistry on Biological Potency
Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological function. For chiral drugs, enantiomers can exhibit vastly different pharmacological profiles, including potency, metabolism, and toxicity. nih.gov This principle holds true for this compound, which is a chiral molecule.
The synthesis of a specific stereoisomer, (−)-blepharocalyxin D, underscores the importance of its defined absolute configuration for its cytotoxic activity. acs.org The spatial orientation of substituents at the chiral centers within the molecule dictates how it interacts with its biological targets. nih.gov Even subtle changes in stereochemistry can alter the binding affinity and efficacy of a compound. For example, studies on Blepharocalyxin C, a related compound, also emphasize the importance of stereochemistry at its chiral centers for its biological properties. vulcanchem.com The rational design of vitamin D analogues has also demonstrated that constraining the side chain to a specific spatial region through stereochemical control can dramatically enhance efficacy, even when binding affinity for its receptor is reduced. nih.gov This highlights that the precise 3D structure of this compound is fundamental to its biological potency.
Rational Design of Analogues for Enhanced Activity
The rational design of analogues based on a natural product lead is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For this compound, this process would involve creating new molecules that retain the essential structural features for bioactivity while introducing modifications to enhance desired effects. rsc.org
Several proven strategies could be applied: researchgate.net
Diverted Total Synthesis (DTS) : This approach leverages an efficient synthetic route to the natural product, allowing for modifications at various stages to create a library of analogues. researchgate.net
Function-Oriented Synthesis (FOS) : FOS focuses on synthesizing molecules that mimic the function, rather than the exact structure, of the natural product.
Structure-Activity Relationship (SAR) Guided Design : Based on SAR data, modifications can be made to specific parts of the this compound molecule, such as the phenolic hydroxyl groups or the linker chain, to optimize interactions with its biological target.
An example of successful rational design is seen with calcitonin analogues, where introducing a structural constraint to "freeze" the molecule in its bioactive conformation resulted in an analogue with 400-fold higher potency than the parent human calcitonin. nih.gov A similar approach for this compound would involve synthesizing and testing a series of structurally related compounds to identify modifications that lead to enhanced antiproliferative activity.
Advanced Mechanistic Studies in Preclinical Models (Methodological Framework)
To fully understand the therapeutic potential of this compound, it is essential to move beyond initial bioactivity screening and employ advanced preclinical studies to identify its molecular targets and elucidate its mechanism of action.
Molecular Target Identification and Validation Strategies
Identifying the specific protein or proteins that this compound interacts with to exert its effects is a critical step. wjbphs.comnih.gov A variety of modern techniques can be employed in this "target deconvolution" process.
Biochemical Approaches : Affinity-based methods involve immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. researchgate.net
Genetic Approaches : Techniques like RNA interference (RNAi) screening can identify genes whose knockdown mimics the phenotypic effect of this compound, suggesting the gene products may be part of the target pathway. nih.gov
Computational Approaches : In silico methods such as inverse virtual screening (IVS) or reverse docking can be used. researchgate.net This involves docking the structure of this compound against a large library of known protein structures to predict potential binding targets. researchgate.net
Label-Free Methods : These techniques, which detect the biophysical consequences of ligand binding to proteins in their native state, are particularly useful for natural products. nih.gov
Once a potential target is identified, target validation is performed to confirm its role in the observed biological activity. wjbphs.com This involves using techniques like CRISPR-based gene editing or creating animal models to verify that modulating the target protein directly leads to the expected therapeutic outcome. wjbphs.com
Biochemical Pathway Modulation Assays (e.g., enzyme inhibition, reporter assays)
To investigate how this compound affects cellular pathways, a range of biochemical assays are utilized. The compound has demonstrated antiproliferative activity, and assays can pinpoint the specific mechanisms behind this effect. wfu.eduacs.org
Enzyme Inhibition Assays : If the identified target is an enzyme (e.g., a kinase), direct inhibition assays would be performed to quantify the potency of this compound (e.g., determining its IC₅₀ value).
Cell-Based Assays : The initial findings of antiproliferative activity against cancer cell lines like human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma serve as a basis for more detailed studies. jst.go.jpacs.org These can include assays to measure effects on cell cycle progression, induction of apoptosis (programmed cell death), or inhibition of cell migration.
Reporter Gene Assays : These assays are used to monitor the activity of specific signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. A change in reporter signal in the presence of this compound would indicate modulation of that pathway.
Ligand-Protein Interaction Profiling (e.g., molecular docking, binding assays)
Once a molecular target is identified and validated, the precise nature of the interaction between this compound and the target protein must be characterized.
Molecular Docking : This computational technique predicts the preferred orientation and conformation (the "pose") of this compound when bound to its target protein. biorxiv.org It helps visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Docking studies can also help explain the SAR by showing why certain structural modifications enhance or diminish binding affinity.
Binding Assays : Experimental techniques are used to confirm the computational predictions and quantify the binding affinity. Surface Plasmon Resonance (SPR) is a label-free method that can provide real-time data on the kinetics (on-rate and off-rate) and affinity (K_D) of the ligand-protein interaction. researchgate.net
Structural Interaction Fingerprints (SIFp) : Advanced computational methods like Python-based Protein-Ligand Interaction Fingerprints (PyPLIF) or Structural Protein-Ligand Interaction Fingerprints (SPLIF) can convert the complex 3D interaction data into a 1D bitstring. mdpi.com This allows for quantitative comparison of the binding modes of this compound and its various analogues, facilitating the rational design of more potent compounds. mdpi.com
Cellular Uptake and Subcellular Localization Investigations
The elucidation of a compound's mechanism of action is critically dependent on understanding its journey into and within the cell. For this compound, determining the specifics of its cellular entry and subsequent distribution among organelles is a key area of mechanistic investigation. While detailed studies specifically tracking the cellular uptake and localization of this compound are not extensively reported in peer-reviewed literature, the established methodologies for such investigations provide a clear framework for how these critical questions are addressed.
The primary methods to investigate cellular uptake involve treating specific cell lines with this compound and measuring its intracellular concentration over time. This can be accomplished by lysing the cells at various time points and using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the compound that has entered the cells. To probe the mechanism of entry, researchers often use various inhibitors of known uptake pathways, such as endocytosis or specific membrane transporters.
Once inside the cell, determining the compound's subcellular destination is crucial. The principal technique for this is fluorescence microscopy. wikipedia.org This can be approached in two ways: leveraging the intrinsic fluorescence of the compound, if any, or by chemically attaching a fluorescent dye (a fluorophore) to the this compound molecule. libretexts.org The latter is a more common and robust method, allowing for direct visualization of the compound's location within the cell. labtoo.com
Confocal microscopy, a specialized type of fluorescence microscopy, is particularly powerful as it allows for the optical sectioning of the cell, providing a high-resolution, three-dimensional view of the compound's distribution and helping to eliminate out-of-focus light. licorbio.com To identify the specific organelles where this compound accumulates, co-localization experiments are performed. This involves simultaneously staining the cells with the fluorescently-tagged this compound and organelle-specific fluorescent dyes, such as DAPI for the nucleus or MitoTracker dyes for mitochondria. libretexts.org By merging the images from the different fluorescent channels, researchers can determine if the compound's signal overlaps with that of a particular organelle.
The table below outlines a potential experimental design for investigating the cellular uptake and localization of this compound.
| Experimental Question | Methodology | Data Collected | Potential Interpretation |
| Does this compound enter the cell? | Treat cancer cell lines (e.g., HT-29) with this compound. Lyse cells and quantify the internal compound concentration using LC-MS at various time points. | Intracellular concentration of this compound (ng/mg of total protein) over time. | A time-dependent increase in intracellular concentration would confirm cellular uptake. |
| What is the primary mechanism of uptake? | Pre-treat cells with inhibitors of endocytosis (e.g., cytochalasin D) before adding this compound. Quantify uptake via LC-MS. | Comparison of this compound uptake in the presence vs. absence of inhibitors. | A significant reduction in uptake with an inhibitor suggests the involvement of that specific pathway (e.g., macropinocytosis). nih.gov |
| Where does this compound localize within the cell? | Synthesize a fluorescently-tagged this compound derivative. Treat cells with the tagged compound and image using confocal fluorescence microscopy. | High-resolution images showing the spatial distribution of the fluorescent signal within the cell. | The pattern of fluorescence indicates where the compound accumulates (e.g., diffuse in cytoplasm, punctate in vesicles, or concentrated in an organelle). |
| Does this compound co-localize with specific organelles? | Co-stain cells with fluorescently-tagged this compound and organelle-specific dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria). | Merged multi-channel fluorescence images. | Overlap of the this compound signal with an organelle-specific dye signal indicates co-localization in that compartment. libretexts.org |
Future Research Directions and Translational Perspectives for Blepharocalyxin D
Development of Innovative Synthetic Methodologies
The intricate architecture of Blepharocalyxin D necessitates the development of novel and efficient synthetic strategies. Current research is focused on creating methodologies that are not only concise but also allow for the generation of structural analogues.
Recent advancements include the development of a manganese(I)-catalyzed enantioselective C(sp2)−C(sp3) bond-forming reaction. This method facilitates the synthesis of skipped dienes, which are key structural motifs within this compound. rsc.org The process involves the 1,4-hydroalkenylation of conjugated dienals and trienals with alkenyl boronic acids, yielding a variety of skipped diene aldehydes with high enantioselectivity. Notably, this approach has enabled a four-step enantioselective total synthesis of analogues of (−)‐this compound. researchgate.net
Another innovative strategy involves an acid-mediated cascade reaction of unsaturated 3,5-dihydroxy-diarylheptanoids. This atom-economical process creates two rings and four new stereocenters in a single step, leading to the formation of a trans-2,8-dioxabicyclo[4.4.0]decane framework, a core component of this compound analogues. researchgate.net This methodology has been successfully applied to the concise total synthesis of these analogues. researchgate.net
Furthermore, research into Prins cyclization has contributed to the total synthesis of (–)-blepharocalyxin D, highlighting the diverse synthetic routes being explored to access this complex natural product. wordpress.com These innovative synthetic methodologies are crucial for producing sufficient quantities of this compound and its analogues for extensive biological evaluation. rsc.orgresearchgate.net
In-depth Elucidation of Molecular and Cellular Mechanisms
Understanding the precise molecular and cellular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While initial studies have shown its antiproliferative activity, the specific intracellular targets and signaling pathways it modulates are not fully understood. nih.gov
Future research will likely employ a range of techniques to unravel these mechanisms. Proteomic analyses can identify proteins that are differentially expressed or modified in response to this compound treatment. nih.gov This can provide insights into the cellular pathways affected by the compound. Investigating the impact of this compound on key cellular processes such as cell cycle progression, apoptosis, and cell migration will be crucial. nih.gov
For instance, studies on other natural products have shown that they can induce apoptosis by modulating the expression of proteins like Bcl-2 and β-tubulin. nih.gov Similar investigations for this compound could reveal its mode of action. Furthermore, exploring its effects on signaling pathways known to be dysregulated in cancer, such as those involving MAP kinases, could provide a more detailed picture of its anticancer activity. researchgate.net The use of synthetic surfaces and materials to study cellular responses to biophysical and physicochemical cues could also offer novel insights into how this compound interacts with cells in a controlled microenvironment. nih.gov
Design and Synthesis of Next-Generation Analogues with Tailored Activities
The development of synthetic methodologies opens the door to the rational design and synthesis of next-generation analogues of this compound. By systematically modifying its chemical structure, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.
A key strategy is the creation of simplified analogues that retain the biological activity of the parent compound but are more synthetically accessible. nih.gov This approach has been successfully applied to other complex natural products, demonstrating that significant structural simplification can be achieved without compromising potency. nih.gov For this compound, this could involve creating analogues with modified diarylheptanoid units or altered linkage between the monomers.
Diversity-oriented synthesis is another powerful approach that allows for the rapid generation of a library of analogues with varied structural features. nih.gov This can be achieved through late-stage diversification strategies, where a common intermediate is modified in the final steps of the synthesis to produce a range of different compounds. nih.gov For example, an innovative oxazole (B20620) diversification strategy has been used for the modular synthesis of related natural product analogues. nih.gov These tailored synthetic strategies will be instrumental in developing new modalities and exploring the structure-activity relationships of this compound. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary focus of this compound research has been on its anticancer properties, its unique chemical structure suggests that it may have other biological activities worth exploring. Natural products are a rich source of compounds with diverse pharmacological effects, and phenotypic screening can be a powerful tool for discovering new therapeutic applications. nih.gov
Future research should involve screening this compound and its analogues against a wide range of biological targets and disease models. This could uncover novel activities in areas such as inflammation, neurodegenerative diseases, or infectious diseases. lek.comprecisionlife.comtechnologynetworks.com For instance, other diarylheptanoids from the Alpinia genus have shown anti-inflammatory properties. researchgate.net
The identification of new biological targets can be facilitated by chemical proteomics and other target identification methods. nih.gov These approaches can help to unravel the mode of action of this compound in different pathological contexts and identify novel druggable targets. nih.gov The exploration of unexplored biological space is crucial for enabling the discovery of innovative therapies with the potential for significant clinical impact. lek.com
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational and experimental methods is becoming increasingly important in modern drug discovery. silicos-it.beresearchgate.netbeilstein-journals.orgfrontiersin.org For a complex molecule like this compound, this synergy can significantly accelerate its development into a viable therapeutic.
Computational tools can be employed at various stages of the drug discovery pipeline. researchgate.netbeilstein-journals.org Structure-based drug design and molecular docking can be used to predict the binding of this compound and its analogues to potential protein targets. unisa.itresearchgate.netresearchgate.net This can help to prioritize compounds for synthesis and experimental testing. silicos-it.be Molecular dynamics simulations can provide insights into the dynamic interactions between the ligand and its target, helping to understand the molecular basis of its activity. researchgate.net
Furthermore, data-driven approaches and machine learning algorithms can be used to analyze large datasets from high-throughput screening and predict the biological activities and properties of new analogues. silicos-it.benih.gov These computational models, when integrated with experimental validation, can create a more efficient and robust drug discovery process. silicos-it.benih.gov This integrated approach, combining the power of in silico methods with traditional experimental techniques, holds great promise for unlocking the full therapeutic potential of this compound. frontiersin.org
Q & A
Q. What established methodologies are used for the total synthesis of Blepharocalyxin D, and how do they address stereochemical challenges?
The total synthesis of this compound involves multi-step strategies, including asymmetric catalysis and functional group transformations. For example, Cons et al. (2013) utilized a sequence of Suzuki-Miyaura cross-coupling and stereoselective epoxidation to construct the core structure, leveraging MIDA boronates for stability during coupling reactions . Key challenges include controlling the stereochemistry of skipped dienes and epoxide intermediates, which are addressed through chiral amine co-catalysts and computational modeling (e.g., DFT studies to predict kinetic pathways) .
Q. How is the structural identity and purity of this compound validated in experimental settings?
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and chromatographic methods (HPLC with UV/RI detection). For novel analogs, X-ray crystallography is recommended to resolve ambiguous stereochemistry. Purity is assessed via HPLC (≥95% peak area) and elemental analysis . Known compounds must cross-reference spectral data with literature, while new derivatives require full characterization in supplementary materials .
Q. What in vitro assays are commonly employed to evaluate the bioactivity of this compound?
Standard assays include cytotoxicity profiling (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., LPS-induced TNF-α inhibition in macrophages), and ROS scavenging assays. Dose-response curves (IC₅₀ values) and positive controls (e.g., dexamethasone for anti-inflammatory studies) are critical for comparative analysis. Experimental replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) are mandatory to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?
Discrepancies may arise from variations in compound purity, cell line specificity, or assay conditions. To address this:
- Standardize protocols : Use validated cell lines (e.g., ATCC-authenticated) and report detailed culture conditions (e.g., serum concentration, passage number).
- Cross-validate sources : Compare commercial samples with in-house synthesized batches via LC-MS and bioactivity assays.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies while accounting for heterogeneity .
Q. What mechanistic insights have been gained into the photoredox-mediated functionalization of this compound analogs?
Recent studies reveal that Mn(I)/chiral amine co-catalysis enables enantioselective C(sp²)-C(sp³) bond formation, critical for synthesizing skipped triene analogs. High-resolution mass spectrometry (HRMS) has identified key Mn-carbene intermediates, while DFT calculations rationalize the preference for 1,4-addition over 1,6-addition due to lower activation barriers (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol) . These findings guide catalyst selection for stereocontrol in complex natural product synthesis.
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound derivatives?
SAR strategies include:
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at C-12 to enhance electrophilic reactivity.
- Ring-system diversification : Replace the γ-lactone with a spirocyclic ether to improve metabolic stability.
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or COX-2. Bioactivity data should be correlated with physicochemical properties (logP, PSA) to refine lead compounds .
Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?
PK studies should employ:
- Route-specific administration : Compare oral bioavailability vs. intraperitoneal delivery in rodent models.
- LC-MS/MS quantification : Validate assays with deuterated internal standards (e.g., this compound-d₃) to minimize matrix effects.
- Compartmental modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate parameters like t₁/₂, Cmax, and AUC₀–24h .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?
- Feasible : Prioritize synthetic routes with commercially available starting materials (e.g., MIDA boronates) .
- Novel : Explore understudied bioactivities (e.g., neuroprotective effects) or novel delivery systems (e.g., nanoparticles).
- Ethical : Adhere to ICH guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
- Relevant : Align with global health priorities (e.g., anticancer drug discovery) to secure funding and institutional support .
Q. What strategies mitigate bias in data interpretation during mechanistic studies of this compound?
- Blinded analysis : Separate compound preparation and bioassay teams to prevent confirmation bias.
- Negative controls : Include catalase (for ROS assays) and empty vector transfections (for genetic studies).
- Open science practices : Share raw data and analysis scripts via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
